molecular formula C9H19NO2 B12309279 rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis

rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis

Cat. No.: B12309279
M. Wt: 173.25 g/mol
InChI Key: NAENMSJEHKJBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis is a chemical compound with the molecular formula C10H21NO2. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is characterized by the presence of a piperidine ring, a methoxy group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis typically involves the reaction of 6-methylpiperidine with an appropriate methoxyethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol
  • rac-2-[(2R,6R)-6-methylpiperidin-2-yl]ethan-1-ol hydrochloride

Uniqueness

rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-[(6-methylpiperidin-2-yl)methoxy]ethanol

InChI

InChI=1S/C9H19NO2/c1-8-3-2-4-9(10-8)7-12-6-5-11/h8-11H,2-7H2,1H3

InChI Key

NAENMSJEHKJBGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)COCCO

Origin of Product

United States

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